molecular formula C20H12Cl2N2O2 B400080 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B400080
M. Wt: 383.2g/mol
InChI Key: HRKFCJWVBPFVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzooxazole ring system substituted with a dichlorophenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Benzooxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Substitution with Dichlorophenyl Group: The benzooxazole intermediate is then reacted with a dichlorophenyl halide in the presence of a base to introduce the dichlorophenyl group.

    Formation of Benzamide Moiety: Finally, the compound is treated with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: A compound with similar structural features but different functional groups.

    N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: Another compound with multiple chlorine substitutions and a benzene ring.

Uniqueness

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of a benzooxazole ring, dichlorophenyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2g/mol

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-8-4-7-14(18(15)22)20-24-16-11-13(9-10-17(16)26-20)23-19(25)12-5-2-1-3-6-12/h1-11H,(H,23,25)

InChI Key

HRKFCJWVBPFVCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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